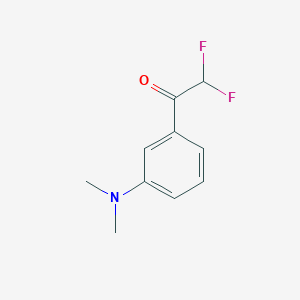
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-dimethylaminobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions. These reactions often require the presence of a base and are carried out under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological receptors, while the difluoroethanone moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylamino-phenyl)-2-fluoro-ethanone: Similar structure but with only one fluorine atom.
1-(3-Dimethylamino-phenyl)-2,2-dichloro-ethanone: Similar structure but with chlorine atoms instead of fluorine.
1-(3-Dimethylamino-phenyl)-2,2-dibromo-ethanone: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications, as it can participate in unique chemical reactions and exhibit specific biological activities that are not observed with similar compounds.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H11F2NO/c1-13(2)8-5-3-4-7(6-8)9(14)10(11)12/h3-6,10H,1-2H3 |
InChI Key |
BDIYROXUXXDQRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


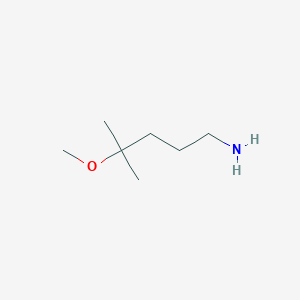
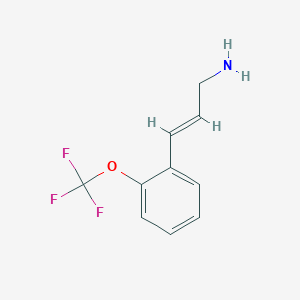
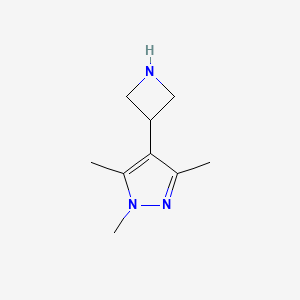
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
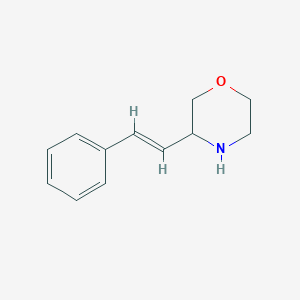
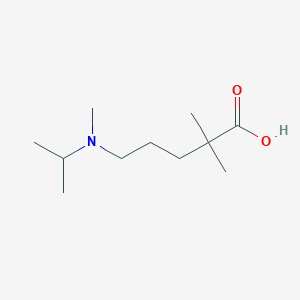
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
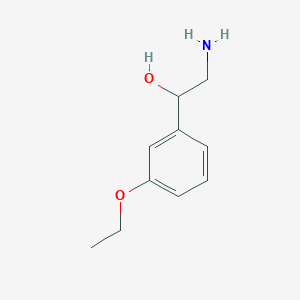
amine](/img/structure/B13596687.png)
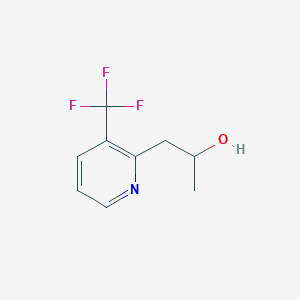
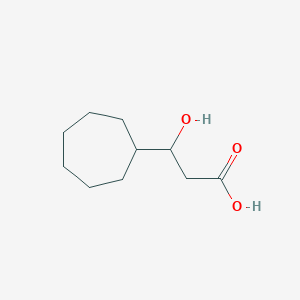
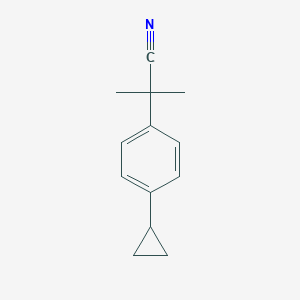
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
